molecular formula C8H7N3O B082671 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole CAS No. 10350-69-3

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

Cat. No. B082671
CAS RN: 10350-69-3
M. Wt: 161.16 g/mol
InChI Key: UPZLTNFTZQZHHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole derivatives involves various strategies, including intramolecular cyclization of thiosemicarbazides in different conditions such as alkaline, acid, and neutral media. These methods lead to the formation of oxadiazole derivatives with isomeric pyridyl and cyclohexyl substitutions, showcasing the flexibility in the synthetic approaches for these compounds (Ebrahimi, 2010).

Molecular Structure Analysis

X-ray diffraction analysis plays a crucial role in understanding the molecular structure of oxadiazole derivatives. For instance, studies have revealed that these compounds can form one-dimensional polymeric complexes with metals such as ZnCl2, indicating their potential for forming varied structural motifs. The oxadiazole ligands, in these cases, exhibit π-π interactions and hydrogen bonding, contributing to the stability of these complexes and highlighting the compound's structural versatility (Hou et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives engage in a variety of chemical reactions, including nucleophilic addition and cyclization, which are pivotal for their synthesis. These reactions are influenced by the nature of substituents, showcasing the compound's reactive versatility. For example, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol involves a ring-closing reaction of isoniazid with carbon bisulfide, demonstrating the compound's ability to undergo significant structural transformations (Wang & Yan, 2006).

Physical Properties Analysis

The physical properties of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often studied using techniques like spectroscopy and crystallography, providing insights into how these compounds interact with light and their stability under different conditions.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including their reactivity with other chemical species, stability, and electrochemical properties, are central to their application in material science and organic synthesis. Their ability to form stable complexes with metals, as well as their fluorescent properties, makes them candidates for use in luminescent materials and as ligands in coordination chemistry.

  • Ebrahimi, S. (2010). Synthesis of some pyridyl and cyclohexyl substituted 1,2,4 triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. European Journal of Chemistry. Link to paper.
  • Hou, S., Liu, Q., Li, Y., Ma, J., & Dong, Y. (2013). 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2. Acta Crystallographica. Section C, Crystal Structure Communications. Link to paper.
  • Wang, Y., & Yan, L. (2006). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu. Link to paper.

properties

IUPAC Name

5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZLTNFTZQZHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145882
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole

CAS RN

10350-69-3
Record name 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10350-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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